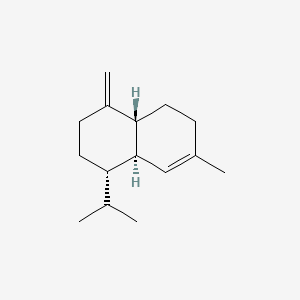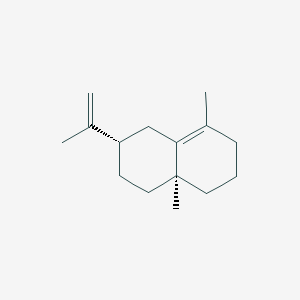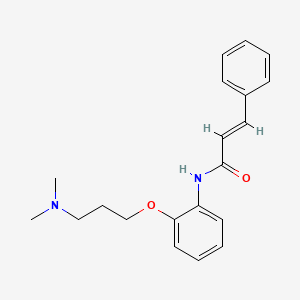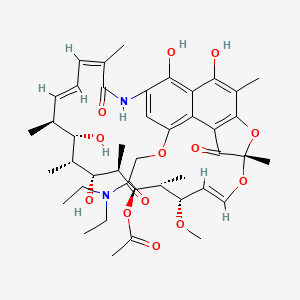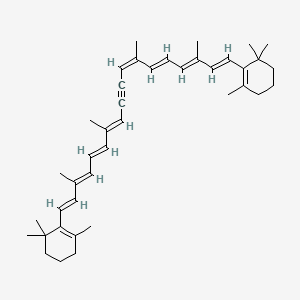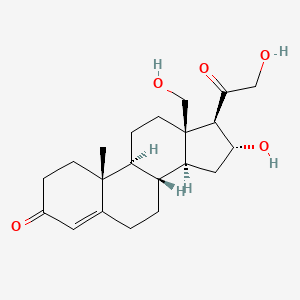
16,18-DH-Doca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,18-Dihydroxydesoxycorticosterone, commonly referred to as 16,18-DH-Doca, is a steroid compound with the molecular formula C21H30O5. It consists of 30 hydrogen atoms, 21 carbon atoms, and 5 oxygen atoms . This compound is a derivative of desoxycorticosterone, a naturally occurring steroid hormone involved in the regulation of electrolyte and water balance in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,18-Dihydroxydesoxycorticosterone typically involves multi-step organic reactions starting from desoxycorticosterone. The process includes hydroxylation reactions at the 16th and 18th positions of the steroid backbone. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve selective hydroxylation.
Industrial Production Methods
Industrial production of 16,18-Dihydroxydesoxycorticosterone may involve biotechnological approaches using microbial biotransformation. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. This method is advantageous due to its selectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions
16,18-Dihydroxydesoxycorticosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, halogenated steroids, and amino-steroids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
16,18-Dihydroxydesoxycorticosterone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to electrolyte imbalance and hypertension.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research laboratories.
作用機序
The mechanism of action of 16,18-Dihydroxydesoxycorticosterone involves its interaction with mineralocorticoid receptors in the body. Upon binding to these receptors, it influences the expression of genes involved in sodium and water reabsorption in the kidneys, thereby regulating blood pressure and electrolyte balance . The compound also affects the activity of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation pathways .
類似化合物との比較
16,18-Dihydroxydesoxycorticosterone can be compared with other similar steroid compounds such as:
Desoxycorticosterone: The parent compound, which lacks the hydroxyl groups at the 16th and 18th positions.
Corticosterone: Another steroid hormone involved in stress response and immune regulation.
Aldosterone: A mineralocorticoid hormone with a similar role in electrolyte balance but with different structural features.
The uniqueness of 16,18-Dihydroxydesoxycorticosterone lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
42280-41-1 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC名 |
(8R,9S,10R,13R,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-12(20)2-3-14-15(20)5-7-21(11-23)16(14)9-17(25)19(21)18(26)10-22/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15+,16+,17-,19-,20+,21-/m1/s1 |
InChIキー |
LQDWRDKUGCBNNG-ZCFNEMSWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)CO |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
同義語 |
16 alpha,18-dihydroxydeoxycorticosterone 16,18-DH-DOCA 16,18-dihydroxydesoxycorticosterone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on](/img/structure/B1234227.png)
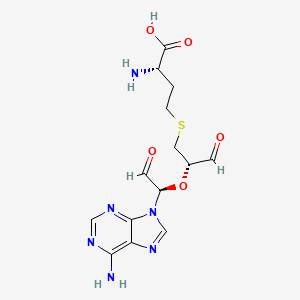
![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
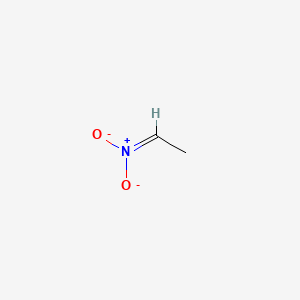
![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)
![(E)-2-cyano-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234233.png)

![(2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine](/img/structure/B1234239.png)
